![molecular formula C26H55N B1596490 Diisotridecylamine CAS No. 57157-80-9](/img/structure/B1596490.png)
Diisotridecylamine
Overview
Description
Diisotridecylamine (DITA) is a tertiary amine that has been widely used in various industrial applications, including as a corrosion inhibitor, surfactant, and lubricant additive. In recent years, DITA has gained attention in the scientific community due to its potential as a versatile building block for the synthesis of new materials and as a catalyst in organic reactions. In
Scientific Research Applications
Extraction and Reextraction Agent
Diisotridecylamine has been identified as an effective reactive component for the extraction and reextraction of Penicillin G. It surpasses other tested reactive components in this application, demonstrating its utility in pharmaceutical processing (Likidis & Schügerl, 1987).
Metal Extraction
Diisotridecylamine, specifically Hostarex A226, has been found suitable for the selective extraction of zinc ions from chloride matrices, such as in Australian hot-dip galvanizing effluent streams. This application highlights its role in industrial metal recovery processes (Cook et al., 2011).
Vanadium Pentoxide Preparation
In the preparation of pure vanadium pentoxide, Diisododecylamine (DIDA), a similar compound, has shown efficiency in extracting vanadium(V) ions from sulfuric acid media. This application is comparable to that of the well-known amine extracting agent TOA, demonstrating the potential of diisotridecylamine in related processes (Palant et al., 2006).
properties
IUPAC Name |
11-methyl-N-(11-methyldodecyl)dodecan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H55N/c1-25(2)21-17-13-9-5-7-11-15-19-23-27-24-20-16-12-8-6-10-14-18-22-26(3)4/h25-27H,5-24H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFPVMWVLDSWKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCNCCCCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H55N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205792 | |
Record name | Adogen 283 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diisotridecylamine | |
CAS RN |
57157-80-9 | |
Record name | Adogen 283 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057157809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adogen 283 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisotridecylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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